molecular formula C20H24ClN3O2S2 B2428808 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride CAS No. 1323374-66-8

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride

Cat. No.: B2428808
CAS No.: 1323374-66-8
M. Wt: 438
InChI Key: SYLJEAAOMDFFFJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(26-4)11-9-14)20-21-18-16(25-3)6-5-7-17(18)27-20;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLJEAAOMDFFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique configuration that includes:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Methoxybenzo[d]thiazole moiety : Implicated in various biological interactions.
  • Methylthio group : May influence the compound's reactivity and binding capabilities.

Molecular Formula : C20_{20}H24_{24}ClN3_3O4_4S2_2
Molecular Weight : 470.0 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signal transduction pathways critical for cell growth and survival.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.

Antitumor Activity

Recent studies indicate that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have demonstrated that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer (A549), with IC50_{50} values ranging from 2.12 μM to 6.75 μM depending on the assay format used (2D vs. 3D assays) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Testing against Gram-positive and Gram-negative bacteria revealed:

  • Effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial profile .

Case Studies

  • Antitumor Efficacy in Lung Cancer Models
    • A study evaluated the efficacy of related compounds on lung cancer cell lines, showing significant cytotoxic effects with IC50_{50} values indicating strong antitumor potential.
CompoundCell LineIC50_{50} (μM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05
  • Antimicrobial Testing
    • The antibacterial activity was assessed using broth microdilution methods, following CLSI guidelines, revealing promising results against both E. coli and S. aureus.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
Synthesis involves multi-step organic reactions starting with the formation of the benzo[d]thiazol core, followed by sequential coupling of the dimethylaminoethyl and methylthio-benzamide groups. Key steps include:

  • Amide bond formation : Reaction of 4-methoxybenzo[d]thiazol-2-amine with activated 4-(methylthio)benzoyl chloride under anhydrous conditions (dichloromethane solvent, 0–5°C) .
  • Alkylation : Introduction of the dimethylaminoethyl group via nucleophilic substitution, requiring precise pH control (pH 8–9) and temperature (50–60°C) to minimize side reactions .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Catalysts like DMAP (4-dimethylaminopyridine) improve reaction rates, while HPLC monitoring ensures intermediate purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, dimethylamino methyl groups at δ 2.2–2.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₅ClN₃O₂S₂: 454.12) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
    • TLC : Rf value comparison using silica plates (ethyl acetate:hexane = 3:7) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological approaches include:

  • Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify biphasic effects .
  • Target-specific assays : Use kinase profiling panels or HDAC inhibition kits to isolate mechanisms (e.g., IC₅₀ for HDAC6 vs. HDAC1) .
  • Comparative studies : Benchmark against structural analogs (e.g., fluorinated or brominated derivatives) to assess substituent effects on activity .
    Example : A 2023 study found that the methylthio group enhances HDAC6 selectivity, while the methoxybenzo[d]thiazol moiety contributes to anti-inflammatory COX-2 inhibition .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

  • Reactivity prediction :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The dimethylamino group’s HOMO (-5.2 eV) suggests nucleophilic reactivity .
  • Binding mode analysis :
    • Molecular docking (AutoDock Vina) : Dock the compound into HDAC6 (PDB: 5EDU). The methylthiobenzamide group forms hydrophobic interactions with Phe-643 and His-614 .
    • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Basic: Which functional groups are critical for its pharmacological activity?

Answer:

  • Dimethylaminoethyl group : Enhances solubility and membrane permeability via protonation at physiological pH .
  • Methoxybenzo[d]thiazol : Contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., HDACs) .
  • Methylthio group : Modulates electron density, increasing affinity for cysteine-rich targets (e.g., thioredoxin reductase) .

Advanced: How do structural modifications impact biological activity? Insights from comparative studies

Answer:

  • Substituent effects :

    Modification Biological Impact Source
    Methoxy → EthoxyReduced HDAC inhibition (IC₅₀ increases 2-fold)
    Methylthio → SulfonylEnhanced anti-inflammatory activity (COX-2 IC₅₀ = 0.8 μM)
    Fluorination at thiazolImproved blood-brain barrier penetration
  • Rational design : Use QSAR models to prioritize modifications. For example, Hansch analysis links logP values >3.5 to improved CNS activity .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Continuous flow reactors : Reduce reaction time (from 12 h to 2 h) and improve reproducibility for the amidation step .
  • Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis without yield loss .
  • Catalyst recycling : Immobilize Pd/C catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling steps (reused 5x with <5% yield drop) .

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